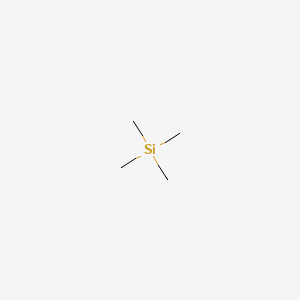

Tetramethylsilane

Description

Properties

IUPAC Name |

tetramethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12Si/c1-5(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDYPVPMEAXLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Si | |

| Record name | TETRAMETHYLSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35255-27-7 | |

| Record name | Silane, tetramethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35255-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9026423 | |

| Record name | Tetramethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetramethylsilane appears as a colorless, mildly acidic volatile liquid. A serious fire hazard. Mildly toxic by ingestion. Emits acrid smoke and fumes when heated to high temperatures. Less dense than water and insoluble in water, but soluble in most organic solvents. Used as an aviation fuel and as an internal standard for nmr analytical instruments., Liquid, Liquid; bp = 26.6 deg C; [Merck Index] Colorless odorless liquid; [Air Products MSDS] | |

| Record name | TETRAMETHYLSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17936 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

26.6 °C | |

| Record name | Tetramethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-27 dec C (closed cup) | |

| Record name | Tetramethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in cold concentrated sulfuric acid; soluble in most organic solvents, Very soluble in ethanol and ether, In water, 19.6 mg/L at 25 °C | |

| Record name | Tetramethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.641 g/cu cm at 25 °C | |

| Record name | Tetramethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

718.0 [mmHg], 718 mm Hg at 25 °C | |

| Record name | Tetramethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17936 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetramethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Volatile liquid or gas | |

CAS No. |

75-76-3 | |

| Record name | TETRAMETHYLSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAMETHYLSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41Y0RBG14Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetramethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-99.06 °C | |

| Record name | Tetramethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Safety Protocols for Handling Tetramethylsilane in Research Labs

This guide provides comprehensive safety protocols for the handling, storage, and disposal of tetramethylsilane (TMS) in a research laboratory setting. It is intended for researchers, scientists, and drug development professionals who work with this highly flammable and volatile compound. Adherence to these guidelines is critical for ensuring personnel safety and preventing laboratory accidents.

Hazard Identification and Chemical Properties

This compound is a colorless, volatile liquid that is highly flammable and presents a serious fire hazard.[1][2][3] It is crucial to understand its chemical and physical properties to handle it safely. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][4] Although it is considered mildly toxic by ingestion, its primary hazards are related to its extreme flammability.[1][3]

Data Presentation: Physical and Chemical Properties

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H12Si |

| Molecular Weight | 88.22 g/mol |

| Boiling Point | 26-28 °C (lit.)[2] |

| Melting Point | -99 °C (lit.)[2] |

| Flash Point | -27 °C (-17 °F)[5] |

| Autoignition Temperature | 345 °C (653 °F)[6] |

| Density | 0.648 g/mL at 25 °C (lit.)[2] |

| Vapor Pressure | 560 mm Hg at 20 °C (68°F)[5] |

| Explosive Limits (V/V) | 1.0% - 37.9%[2] |

| Water Solubility | 19.6 - 20 mg/L at 25 °C (Insoluble)[1][2] |

| Appearance | Colorless, volatile liquid[1][2][3] |

Table 2: Hazard Classification of this compound (GHS)

| Hazard Class | Category | Hazard Statement | Pictogram |

|---|

| Flammable Liquids | 1 | H224: Extremely flammable liquid and vapour.[2][7] | 🔥 |

Engineering Controls

Proper engineering controls are the first line of defense in mitigating exposure and preventing accidents.

-

Ventilation : All work with this compound must be conducted in a well-ventilated area.[8] A certified chemical fume hood or a glove box filled with an inert gas is required for all handling procedures.[9] Ventilation systems should be explosion-proof.[10]

-

Ignition Source Control : Due to the extremely low flash point and high flammability of TMS, all sources of ignition must be strictly eliminated from the work area.[5] This includes open flames, sparks, hot surfaces, and static discharge.[5][7]

-

Grounding and Bonding : All metal containers and transfer equipment must be properly grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[5][7][8]

-

Equipment : Use only non-sparking tools and explosion-proof electrical equipment in any area where TMS is handled or stored.[4][5][8]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling TMS to prevent personal exposure.[11]

-

Eye and Face Protection : Chemical safety goggles are mandatory.[8] Contact lenses should not be worn.[8]

-

Hand Protection : Neoprene or nitrile rubber gloves are recommended.[8] It is critical to consult the glove manufacturer's resistance guide to ensure compatibility with this compound.[9] Gloves should be inspected before each use and replaced if contaminated or damaged.[10]

-

Skin and Body Protection : A lab coat or other protective clothing should be worn.[8] For large-scale operations, non-static clothing and non-sparking safety footwear are recommended.[10]

-

Respiratory Protection : If engineering controls are insufficient or during a spill cleanup, respiratory protection may be necessary.[5] Personnel must be trained and fit-tested before using a respirator, in accordance with institutional and regulatory guidelines.

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Procedures

Handling Protocols

-

Training : Before any work begins, the Principal Investigator must ensure all personnel have received training specific to the hazards of TMS, including a review of the Safety Data Sheet (SDS).[9]

-

Hygiene : Wash hands and other exposed areas thoroughly with soap and water after handling, before breaks, and at the end of the workday.[8][9] Do not eat, drink, or smoke in areas where TMS is used.[12]

-

Transfer : Containers must be grounded and bonded before transferring the liquid.[8] Use explosion-proof equipment for all transfers. Since TMS has a boiling point near room temperature, it is advisable to refrigerate the container before opening to reduce vapor pressure.[2] Open containers carefully to vent any potential pressure buildup.

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][8][9]

Storage Protocols

-

Location : Store TMS in a cool, dry, well-ventilated, flame-proof area.[9][10]

-

Temperature : The recommended storage temperature is 2 - 8 °C.[9][12]

-

Container : Keep containers tightly closed and sealed to prevent leakage.[8] If a container has been opened, it must be carefully resealed and kept upright. Store under an inert atmosphere, such as nitrogen.[5][6]

Emergency Procedures

A pre-planned emergency response is essential.[11] Ensure that emergency eyewash stations, safety showers, and appropriate fire extinguishers (dry chemical, CO2, foam) are readily accessible.[8][13]

Experimental Protocol: Spill Response

This protocol outlines the steps for responding to a TMS spill.

-

Immediate Actions :

-

Alert all personnel in the immediate area and evacuate if necessary.[14]

-

If the spill is large or presents a significant fire hazard, activate the fire alarm and call emergency services (e.g., 911).[9][10]

-

Remove all sources of ignition from the area.[4][10] Do not operate electrical switches.[15]

-

Ventilate the area by opening fume hood sashes.[15]

-

-

Spill Cleanup (for small, manageable spills by trained personnel only) :

-

Don appropriate PPE, including respiratory protection if necessary.[14][16]

-

Contain the spill using an inert, non-combustible absorbent material such as sand or diatomaceous earth.[7]

-

Using non-sparking tools, carefully collect the absorbent material and spilled substance.[4][8]

-

Place the collected waste into a suitable, sealable, and properly labeled container for hazardous waste disposal.[7][14]

-

-

Decontamination :

-

Reporting :

Visualization: Spill Response Protocol

This diagram outlines the logical workflow for responding to a chemical spill involving this compound.

Caption: Logical workflow for a this compound spill response.

First Aid Procedures

-

Inhalation : Remove the person to fresh air.[7] If breathing is difficult, seek immediate medical attention.

-

Skin Contact : Immediately flush the skin with copious amounts of running water.[10] Remove contaminated clothing.[15] Seek medical attention if irritation develops.[10]

-

Eye Contact : Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes.[7][10] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.

Waste Disposal

Chemical waste generators are responsible for ensuring that waste is handled and disposed of correctly according to federal, state, and local regulations.[4][17]

-

Collection : Collect all TMS-contaminated waste, including absorbent materials from spills, in a designated, properly labeled, and sealed hazardous waste container.[17][18]

-

Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[17]

-

Storage : Store waste containers in a designated satellite accumulation area within the lab, away from incompatible materials.[17]

-

Disposal : Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[17] Empty containers may still contain flammable vapors and must be handled as hazardous waste.[4][8]

Conclusion

This compound is an extremely flammable chemical that requires strict adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, following safe handling and storage procedures, and being prepared for emergencies, researchers can significantly mitigate the risks associated with its use in the laboratory. Continuous training and a vigilant approach to safety are paramount for protecting personnel and research infrastructure.

References

- 1. This compound | C4H12Si | CID 6396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 75-76-3 [chemicalbook.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. fishersci.com [fishersci.com]

- 5. nj.gov [nj.gov]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. gelest.com [gelest.com]

- 9. research.uga.edu [research.uga.edu]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 12. sds.chemdox.com [sds.chemdox.com]

- 13. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 16. safety.fsu.edu [safety.fsu.edu]

- 17. odu.edu [odu.edu]

- 18. ptb.de [ptb.de]

Tetramethylsilane: A Versatile Precursor in Modern Organometallic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylsilane (TMS), a chemically inert and volatile organosilicon compound with the formula Si(CH₃)₄, is widely recognized in the scientific community as the internal standard for NMR spectroscopy.[1][2] However, its utility extends far beyond the realm of analytical chemistry. In the field of organometallic synthesis, TMS serves as a valuable and versatile precursor for the introduction of the sterically demanding and electronically stabilizing trimethylsilylmethyl [-CH₂Si(CH₃)₃] ligand to a wide array of metallic and metalloid elements. This technical guide provides a comprehensive overview of the core applications of this compound in organometallic synthesis, with a focus on detailed experimental protocols, quantitative data, and the logical workflows involved.

Core Reactivity: The Gateway to Trimethylsilylmethyl Chemistry

The primary role of this compound as a precursor in organometallic synthesis stems from its ability to be deprotonated at one of the methyl groups to form (trimethylsilyl)methyl lithium [(CH₃)₃SiCH₂Li].[1][3] This organolithium reagent is a powerful nucleophile and a key intermediate for the synthesis of a diverse range of organometallic complexes.[1]

Synthesis of (Trimethylsilyl)methyl Lithium

The preparation of (trimethylsilyl)methyl lithium is a fundamental procedure that opens the door to a vast landscape of subsequent organometallic transformations. Two primary methods are commonly employed for its synthesis.

Method 1: Deprotonation with Butyllithium

A widely used and commercially established method for preparing (trimethylsilyl)methyllithium is the treatment of this compound with butyllithium (BuLi) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[4] This reaction is a metal-halogen exchange process where the butyl group of butyllithium is exchanged for a proton from a methyl group of TMS.

Method 2: Reaction of (Trimethylsilyl)methyl Chloride with Lithium Metal

An alternative route involves the reaction of (trimethylsilyl)methyl chloride with lithium metal. This lithium-halogen exchange reaction is a heterogeneous process where the lithium metal reductively cleaves the carbon-halogen bond to form the desired carbon-lithium bond.[4] A detailed and reliable protocol for this synthesis using highly reactive lithium dendrites has been published in Organic Syntheses, providing a scalable and high-yielding procedure.[5]

Experimental Protocol: Synthesis of (Trimethylsilyl)methyl Lithium

The following protocol is adapted from the procedure published in Organic Syntheses for the preparation of (trimethylsilyl)methyl lithium from (trimethylsilyl)methyl chloride and highly activated lithium metal dendrites.[5]

Materials:

-

(Trimethylsilyl)methyl chloride

-

Lithium metal

-

Anhydrous pentane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Argon or nitrogen gas for inert atmosphere

Equipment:

-

Schlenk line or glovebox

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Addition funnel

-

Cannula for liquid transfer

Procedure:

-

Preparation of Activated Lithium: In a dry, argon-purged round-bottom flask, freshly cut lithium metal is washed with anhydrous pentane to remove any surface impurities.

-

Reaction Setup: The flask is equipped with a reflux condenser and placed under a positive pressure of argon. Anhydrous diethyl ether or THF is added to the flask.

-

Addition of (Trimethylsilyl)methyl Chloride: A solution of (trimethylsilyl)methyl chloride in anhydrous pentane is added dropwise to the stirred suspension of lithium metal at a rate that maintains a gentle reflux.

-

Reaction Monitoring: The reaction progress is monitored by the disappearance of the lithium metal and the formation of a white precipitate of lithium chloride.

-

Isolation and Titration: Upon completion, the reaction mixture is allowed to cool to room temperature. The supernatant containing the (trimethylsilyl)methyl lithium solution is carefully transferred via cannula to a separate, dry, argon-purged storage vessel. The concentration of the organolithium reagent is then determined by titration, for example, using the Gilman double titration method.

Quantitative Data:

| Reactant | Molar Equiv. | Notes |

| (Trimethylsilyl)methyl chloride | 1.0 | Should be freshly distilled before use. |

| Lithium metal | 2.2 | An excess is used to ensure complete reaction. The use of highly reactive lithium dendrites can significantly improve yields.[5] |

| Solvent (Pentane/Ether or THF) | - | Anhydrous and oxygen-free solvents are crucial for the success of the reaction. |

| Product | Yield | Concentration |

| (Trimethylsilyl)methyl lithium | 68-80% | Typically obtained as a 0.5-1.5 M solution in the chosen solvent.[5] |

Applications in Organometallic Synthesis

(Trimethylsilyl)methyl lithium is a versatile reagent for the synthesis of a wide range of organometallic complexes, particularly those of transition metals and rare-earth elements. The bulky trimethylsilylmethyl group often imparts thermal stability and kinetic inertness to the resulting complexes.

Synthesis of Transition Metal Trimethylsilylmethyl Complexes

The reaction of (trimethylsilyl)methyl lithium with transition metal halides is a common method for the synthesis of novel organometallic complexes.[6] These reactions typically proceed via a salt metathesis pathway, where the lithium halide is eliminated.

General Reaction Scheme:

MClₓ + x LiCH₂Si(CH₃)₃ → M(CH₂Si(CH₃)₃)ₓ + x LiCl

Where M is a transition metal and x is its oxidation state.

Examples:

-

Group 4 Metals (Ti, Zr, Hf): The synthesis of bis(cyclopentadienyl) derivatives such as Cp₂M(CH₂SiMe₃)₂ (M = Ti, Zr, Hf) can be achieved by reacting Cp₂MCl₂ with two equivalents of (trimethylsilyl)methyl lithium.

-

Rare-Earth Metals (Sc, Y, Lu, Er): A variety of neutral and cationic rare-earth metal trimethylsilylmethyl complexes have been synthesized. For instance, the reaction of LnCl₃ (Ln = Sc, Y, Lu) with three equivalents of (trimethylsilyl)methyl lithium in the presence of a coordinating solvent like THF or 12-crown-4 yields complexes of the type [Ln(CH₂SiMe₃)₃(L)ₙ].[7][8] The reaction of ErCl₃ with (trimethylsilyl)methyl lithium in benzene has also been reported.[9]

Synthesis of Organogermanium Compounds

This compound can also be used as a methylating agent for other metalloids, such as germanium. The reaction of germanium tetrachloride (GeCl₄) with this compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can lead to the formation of methylgermanium chlorides.

Reaction Scheme:

GeCl₄ + n Si(CH₃)₄ --(AlCl₃)--> (CH₃)ₙGeCl₄₋ₙ + n (CH₃)₃SiCl

The stoichiometry can be controlled to selectively produce mono-, di-, or trimethylated germanium species.

Visualizing the Synthetic Workflow

The central role of (trimethylsilyl)methyl lithium as a key intermediate derived from this compound can be effectively visualized using a workflow diagram.

Caption: Synthetic pathways from this compound to various organometallic compounds.

Conclusion

This compound, while indispensable as an NMR standard, demonstrates significant potential as a precursor in organometallic synthesis. Its straightforward conversion to (trimethylsilyl)methyl lithium provides a versatile and powerful tool for the introduction of the sterically bulky and stabilizing trimethylsilylmethyl ligand to a diverse range of metals. The resulting organometallic complexes exhibit unique properties and have potential applications in catalysis and materials science. Further exploration into the direct C-H activation of this compound and its application in the synthesis of a broader range of main group organometallics presents exciting avenues for future research. This guide provides a foundational understanding of the current state of TMS-based organometallic synthesis, offering valuable protocols and insights for researchers in the field.

References

- 1. (Trimethylsilyl)methyllithium - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. orgsyn.org [orgsyn.org]

- 4. (Trimethylsilyl)methyllithium | 1822-00-0 | Benchchem [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Trimethyltin chloride - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rare-earth-metal trimethylsilylmethyl ate complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Search results [inis.iaea.org]

Tetramethylsilane Formation as a Byproduct in Industrial Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylsilane (TMS), a volatile organosilicon compound with the formula Si(CH₃)₄, is a critical reagent and standard in various scientific fields, most notably as an internal standard for Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] While TMS can be synthesized intentionally, it is also a common byproduct in large-scale industrial processes, particularly in the synthesis of methylchlorosilanes, the primary precursors for silicone polymers.[1][2] This technical guide provides an in-depth analysis of the formation of TMS as a byproduct, focusing on the core industrial processes, the mechanisms of its formation, and the methods for its separation and quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may encounter or require high-purity TMS.

Industrial Formation of this compound

The primary industrial source of byproduct TMS is the Müller-Rochow Direct Process , a cornerstone of the silicone industry.[3][4] This process involves the copper-catalyzed reaction of elemental silicon with methyl chloride in a fluidized bed reactor to produce a mixture of methylchlorosilanes.[3][5]

The main products of the Müller-Rochow process are dimethyldichlorosilane ((CH₃)₂SiCl₂), methyltrichlorosilane (CH₃SiCl₃), and trimethylchlorosilane ((CH₃)₃SiCl), which are subsequently hydrolyzed to form polysiloxanes (silicones).[1] TMS is formed as a minor byproduct in this complex reaction and is typically found in the low-boiling point fraction of the crude product stream.[6] This low-boiling fraction, often referred to as "low boilers," constitutes approximately 0.5-1% by weight of the total product from the direct synthesis of methylchlorosilanes, with TMS being a principal component.

Another, less common, industrial route where TMS can be a byproduct is through Grignard reactions involving silicon tetrachloride and methylmagnesium chloride.[2] While historically significant for the synthesis of organosilanes, this method is less economical for large-scale production compared to the direct process.

Reaction Mechanisms and Influencing Factors

The mechanism of the Müller-Rochow process is complex and not fully elucidated, involving various surface reactions on the silicon-copper contact mass.[3][7] The formation of TMS is a result of side reactions occurring in parallel with the main methylchlorosilane synthesis.

A simplified proposed pathway for the formation of the main products and TMS involves the following key steps:

-

Activation of Silicon: Copper catalyst reacts with silicon to form a reactive copper-silicon alloy (contact mass).

-

Adsorption of Methyl Chloride: Methyl chloride adsorbs onto the surface of the contact mass.

-

Formation of Methylchlorosilanes: The reaction proceeds through the formation of silylene intermediates (e.g., :SiCl₂) and their subsequent reaction with methyl chloride to form the desired methylchlorosilanes.

-

TMS Formation: The complete methylation of a silicon atom to form TMS can occur through a series of competing and complex surface reactions.

The yield and composition of the product mixture, including the amount of TMS byproduct, are sensitive to several process parameters. While precise quantitative data from industrial settings is often proprietary, the general influence of key parameters is understood.

Table 1: Influence of Process Parameters on this compound (TMS) Formation in the Müller-Rochow Process

| Parameter | General Influence on TMS Formation | Rationale |

| Temperature | Higher temperatures (within the typical operating range of 250-350°C) can favor the formation of more highly methylated silanes, including TMS, as well as decomposition products.[8][9] | Increased temperature provides the activation energy for more extensive methylation and potential side reactions. |

| Pressure | Higher pressures (typically 1-5 bar) generally increase the overall reaction rate but can also influence the product distribution.[5] The specific effect on TMS yield is not well-documented in publicly available literature. | Increased pressure enhances the concentration of methyl chloride at the catalyst surface, potentially favoring more complete methylation. |

| Catalyst Composition | The presence of promoters, such as zinc and tin, in the copper catalyst system can significantly affect the selectivity of the reaction.[10] While primarily aimed at maximizing dimethyldichlorosilane yield, these promoters can also influence the formation of byproducts like TMS.[10] | Promoters can alter the electronic properties and surface structure of the copper-silicon contact mass, thereby influencing the pathways of the various competing reactions. |

| Reactant Purity | The purity of the silicon and methyl chloride feedstock can impact catalyst performance and the formation of undesired byproducts. | Impurities can poison the catalyst or participate in side reactions, leading to a less controlled product distribution. |

Separation and Purification of this compound

The recovery of TMS from the crude product stream of the Müller-Rochow process involves a multi-step purification process:

-

Distillation: The initial separation of the methylchlorosilane mixture is achieved through fractional distillation.[11][12] TMS, having the lowest boiling point (26.6 °C) among the major components, is concentrated in the low-boiling point fraction.[12] This fraction also contains other low-boiling impurities such as light hydrocarbons.

-

Adsorption: To achieve high purity, the TMS-rich fraction is often subjected to an adsorption process to remove remaining impurities.[6] Molecular sieves are commonly used to selectively adsorb hydrocarbons and other small molecules, allowing for the isolation of pure TMS.[6][13]

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, purification, and analysis of TMS. These are intended as educational guides and would require significant optimization and safety considerations for implementation.

Laboratory-Scale Synthesis of Methylchlorosilanes (Illustrative)

This protocol outlines a basic laboratory setup to simulate the Müller-Rochow direct process.

Materials:

-

Silicon powder (99% purity)

-

Copper(I) chloride (catalyst)

-

Zinc powder (promoter)

-

Methyl chloride gas

-

High-temperature tube furnace

-

Quartz reaction tube

-

Gas flow controllers

-

Condenser and cold trap system (e.g., dry ice/acetone bath)

Procedure:

-

Prepare the contact mass by thoroughly mixing silicon powder, copper(I) chloride (e.g., 5-10 wt%), and a small amount of zinc powder (e.g., 0.1-0.5 wt%).

-

Load the contact mass into the quartz reaction tube and place it in the tube furnace.

-

Heat the furnace to the desired reaction temperature (e.g., 300-330 °C) under a flow of inert gas (e.g., nitrogen or argon).

-

Once the temperature is stable, switch the gas flow from the inert gas to methyl chloride at a controlled flow rate.

-

The gaseous products exiting the reactor are passed through a condenser and a series of cold traps to collect the liquid methylchlorosilane mixture.

-

The collected liquid, which will contain TMS in the low-boiling fraction, can then be subjected to purification and analysis.

Purification of this compound by Distillation and Adsorption

Materials:

-

Crude low-boiling fraction from methylchlorosilane synthesis

-

Fractional distillation apparatus

-

Adsorption column

-

Activated molecular sieves (e.g., 3A or 4A)

Procedure:

-

Fractional Distillation:

-

Set up the fractional distillation apparatus with the crude low-boiling fraction in the boiling flask.

-

Carefully heat the flask to slowly distill the mixture.

-

Collect the fraction that boils at or near the boiling point of TMS (26.6 °C). This will be an enriched TMS fraction but may still contain other volatile impurities.

-

-

Adsorption:

-

Pack the adsorption column with activated molecular sieves.

-

Pass the TMS-enriched fraction through the column. The molecular sieves will selectively adsorb smaller hydrocarbon impurities.

-

Collect the purified TMS as it elutes from the column. The purity can be verified by analytical methods.

-

Quantification of this compound by Gas Chromatography (GC)

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Capillary column suitable for volatile non-polar compounds (e.g., DB-1 or equivalent)

-

Headspace autosampler (for automated analysis)

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of known TMS concentrations in a suitable solvent (e.g., hexane or another hydrocarbon solvent that does not co-elute with TMS).

-

Sample Preparation: Dilute the sample containing TMS in the same solvent used for the standards to a concentration within the calibration range.

-

GC-FID Analysis:

-

Set the GC parameters (e.g., injector temperature, oven temperature program, detector temperature, and gas flow rates).

-

Inject a fixed volume of the standards and the sample into the GC.

-

Record the chromatograms and identify the TMS peak based on its retention time.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of TMS against its concentration for the standards.

-

Determine the concentration of TMS in the sample by interpolating its peak area on the calibration curve.

-

Identification of this compound by NMR Spectroscopy

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum.

-

TMS will appear as a sharp singlet at approximately 0 ppm.[1] The presence of this characteristic signal is a strong indicator of TMS.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum.

-

TMS will exhibit a single resonance at approximately 0 ppm in the ¹³C spectrum.[1]

-

Visualizations

Müller-Rochow Direct Process Workflow

Caption: Workflow of the Müller-Rochow process for methylchlorosilane synthesis and TMS byproduct purification.

Simplified Reaction Pathway for TMS Formation

Caption: Simplified reaction pathway for the formation of TMS and methylchlorosilanes on the catalyst surface.

TMS Purification Logical Diagram

Caption: Logical diagram illustrating the purification of TMS from the low-boiling byproduct fraction.

Safety Considerations

This compound and the other methylchlorosilanes are hazardous materials and must be handled with appropriate safety precautions.

-

Flammability: TMS is a highly flammable liquid and its vapors can form explosive mixtures with air.[14][15][16] All handling should be done in a well-ventilated area, away from ignition sources, and using appropriate grounding to prevent static discharge.[14][15]

-

Toxicity: While TMS itself has relatively low toxicity, the methylchlorosilanes it is produced with are corrosive and react with moisture to produce hydrochloric acid.[17] Inhalation or contact with skin and eyes can cause severe burns.[17]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling these substances.[14][18] In case of potential exposure to high vapor concentrations, a respirator may be necessary.[18]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound or any related compounds.[15][16][17][18]

Conclusion

The formation of this compound as a byproduct in the industrial synthesis of methylchlorosilanes is an important aspect of the silicone production chain. Understanding the factors that influence its formation in the Müller-Rochow process allows for better control over the overall reaction and the potential for valorization of this byproduct. For researchers and professionals who rely on high-purity TMS, knowledge of its industrial origins and purification methods provides a deeper appreciation for the supply chain of this critical analytical standard. The methodologies for separation and analysis outlined in this guide provide a foundation for laboratory-scale purification and quantification of TMS.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. Direct process - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 6. CN101955496B - Process for purifying this compound - Google Patents [patents.google.com]

- 7. ntnu.no [ntnu.no]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Research Portal [iro.uiowa.edu]

- 11. US20120193214A1 - Process for purifying chlorosilanes by distillation - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent Advances in Carbon-Based Adsorbents for Adsorptive Separation of Light Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gelest.com [gelest.com]

- 15. fishersci.com [fishersci.com]

- 16. westliberty.edu [westliberty.edu]

- 17. globalsilicones.org [globalsilicones.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Reactivity of Tetramethylsilane with Strong Bases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylsilane (TMS), a cornerstone of NMR spectroscopy due to its chemical inertness, exhibits notable reactivity with sufficiently strong bases.[1][2] This technical guide provides a comprehensive overview of the chemical reactivity of this compound with a range of strong bases, focusing on the deprotonation of its methyl groups to form the synthetically valuable (trimethylsilyl)methyl anion. This guide details the underlying principles governing this reaction, presents available quantitative data, outlines experimental protocols for key reactions, and illustrates the relevant chemical pathways.

Introduction

This compound, Si(CH₃)₄, is a volatile, colorless liquid widely recognized for its role as an internal standard in nuclear magnetic resonance (NMR) spectroscopy.[3][4] Its chemical inertness under typical laboratory conditions is a key attribute for this application.[3] However, the methyl protons of TMS can be abstracted by strong bases, leading to the formation of (trimethylsilyl)methyllithium or its analogues, which are versatile reagents in organic and organometallic synthesis.[4] Understanding the factors that govern the reactivity of TMS with strong bases is crucial for the controlled generation and subsequent utilization of these silyl-stabilized carbanions.

Acidity of this compound

The propensity of this compound to undergo deprotonation is directly related to the acidity of its methyl protons. While generally considered a very weak acid, the precise pKa value of the C-H bond in TMS is not well-documented in common solvents like DMSO or THF. However, it is understood that a potent basic system is required for efficient proton abstraction. The resulting (trimethylsilyl)methyl anion is stabilized by the adjacent silicon atom.

Several factors contribute to the stability of the (trimethylsilyl)methyl anion, thereby influencing the acidity of TMS:

-

Inductive Effect: The silicon atom is more electropositive than carbon, leading to a slight polarization of the Si-C bond.

-

Polarizability: The larger size of the silicon atom compared to carbon allows for greater polarizability, which helps to stabilize the negative charge on the adjacent carbon.

-

(p-d)π Bonding (Hyperconjugation): Although debated, the potential for overlap between the filled p-orbital of the carbanion and empty d-orbitals on the silicon atom may contribute to charge delocalization and stabilization.

Reactivity with Organolithium Reagents

Organolithium reagents, particularly alkyllithiums, are the most commonly employed bases for the deprotonation of this compound.

n-Butyllithium

The reaction of this compound with n-butyllithium (n-BuLi) is a well-established method for the preparation of (trimethylsilyl)methyllithium.[4] The reaction is typically performed in a non-polar solvent such as hexane or pentane, often in the presence of a chelating agent.

Reaction:

Si(CH₃)₄ + n-BuLi → (CH₃)₃SiCH₂Li + C₄H₁₀

The reactivity of n-BuLi is often enhanced by the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA chelates the lithium ion, breaking down the oligomeric aggregates of n-BuLi (which exist as hexamers or tetramers in hydrocarbon solvents) into more reactive monomers or dimers. This increased reactivity facilitates the deprotonation of the weakly acidic TMS.

Other Organolithium Reagents

While n-butyllithium is widely used, other organolithium reagents such as sec-butyllithium and tert-butyllithium can also be employed. These reagents are stronger bases than n-butyllithium and may offer increased reaction rates.

Reactivity with Superbases

Superbases, which are exceptionally strong bases, are also capable of deprotonating this compound.

Lochmann-Schlosser Bases (LICKOR)

Lochmann-Schlosser bases, often referred to as LICKOR bases, are mixtures of an alkyllithium (e.g., n-butyllithium) and a potassium alkoxide (e.g., potassium tert-butoxide). These mixtures exhibit significantly higher basicity than the individual components. While specific studies detailing the reaction of LICKOR bases with this compound are not abundant in the readily available literature, their high reactivity suggests they would be effective reagents for this transformation. The enhanced basicity is attributed to the formation of highly polarized organopotassium species.

Reactivity with Alkali Metal Amides

Alkali metal amides are another class of strong bases that can be used for deprotonation reactions.

Sodium Amide

Sodium amide (NaNH₂) is a strong base that is often used in liquid ammonia.[2] While it is capable of deprotonating a variety of weak carbon acids, its direct reaction with this compound is not extensively documented in terms of detailed experimental protocols and yields.[2] Given the pKa of ammonia (the conjugate acid of the amide ion) is around 38, sodium amide is a very strong base and would be expected to deprotonate TMS.[2]

Quantitative Data

A significant challenge in providing a comprehensive overview of TMS reactivity is the scarcity of directly comparable, quantitative data. While the synthesis of (trimethylsilyl)methyllithium is well-documented, studies often focus on optimizing the yield of this product rather than providing a systematic comparison of different bases under identical conditions.

| Base System | Solvent | Activator/Additive | Product | Reported Yield | Reference |

| n-Butyllithium | Hexane | TMEDA | (CH₃)₃SiCH₂Li | Not explicitly stated for direct TMS deprotonation in readily available protocols | General knowledge |

| Lithium Metal | Pentane | - | (CH₃)₃SiCH₂Li (from (CH₃)₃SiCH₂Cl) | ~80% | [5] |

| n-BuLi/KOtBu | Hexane | - | (CH₃)₃SiCH₂K | Not reported for direct TMS deprotonation | General superbase reactivity |

| NaNH₂ | Liquid NH₃ | - | (CH₃)₃SiCH₂Na | Not reported | General base reactivity |

Note: The yields reported are often for the synthesis of the organometallic product and may not directly reflect the efficiency of the deprotonation step of TMS itself, especially when starting from precursors other than TMS.

Experimental Protocols

Preparation of (Trimethylsilyl)methyllithium from this compound and n-Butyllithium

This protocol is a general representation based on established principles of organolithium chemistry.

Materials:

-

This compound (TMS), freshly distilled

-

n-Butyllithium (in hexane), standardized solution

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled from CaH₂

-

Anhydrous hexane

-

Argon or nitrogen gas for inert atmosphere

-

Schlenk flask and other appropriate oven-dried glassware

Procedure:

-

A Schlenk flask equipped with a magnetic stir bar is charged with anhydrous hexane under an inert atmosphere.

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 equivalents) is added via syringe.

-

The solution is cooled to 0 °C using an ice bath.

-

A standardized solution of n-butyllithium in hexane (1.0 equivalent) is added dropwise to the stirred solution.

-

This compound (TMS) (1.2 equivalents) is then added slowly to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the metallation can be monitored by quenching aliquots with D₂O and analyzing the extent of deuterium incorporation by ¹H NMR.

-

The resulting solution of (trimethylsilyl)methyllithium can be used directly for subsequent reactions.

Safety Note: Organolithium reagents are pyrophoric and react violently with water. All manipulations must be carried out under a strict inert atmosphere using appropriate safety precautions.

Visualizations

Deprotonation of this compound

Caption: Deprotonation of this compound by a Strong Base.

Role of TMEDA in Activating n-Butyllithium

Caption: Activation of n-Butyllithium by TMEDA.

Conclusion

While this compound is renowned for its chemical inertness, it is susceptible to deprotonation by strong bases, yielding the synthetically useful (trimethylsilyl)methyl anion. Organolithium reagents, particularly n-butyllithium activated by TMEDA, are the most common reagents for this transformation. Superbases and alkali metal amides also possess the requisite basicity, although detailed studies on their reactivity with TMS are less common. A significant gap in the literature is the lack of a precise pKa value for TMS in common organic solvents and a systematic, quantitative comparison of the efficacy of various strong bases for its deprotonation. Further research in these areas would provide a more complete understanding of the reactivity of this fundamental organosilicon compound.

References

- 1. TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C4H12Si | CID 6396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 200 Years of Lithium and 100 Years of Organolithium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of NMR: A Technical Guide to Tetramethylsilane (TMS)

An in-depth technical guide for researchers, scientists, and drug development professionals on the fundamental principles of tetramethylsilane (TMS) in Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Unwavering Reference

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating molecular structure. The precision of NMR relies on a consistent and universally accepted reference point against which all other signals are measured. For proton (¹H) and carbon-13 (¹³C) NMR spectroscopy in organic solvents, this compound (Si(CH₃)₄), commonly known as TMS, has served as this cornerstone for decades. First proposed as a reliable internal chemical shift reference in 1958 by Tiers, its unique combination of physical and chemical properties makes it an ideal standard.[1] This guide delves into the core principles of TMS as a reference standard, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective application.

Core Principles: Why this compound?

The selection of TMS as the primary reference standard in NMR is not arbitrary; it is based on a set of ideal characteristics that minimize interference with the sample and provide a sharp, reproducible signal.[2][3]

-

Chemical Inertness: TMS is largely inert and does not react with most organic samples or common deuterated solvents, ensuring that the reference itself does not alter the chemical environment of the analyte.[1][2][4]

-

Magnetic Equivalence: The molecular structure of TMS is a perfect tetrahedron with a central silicon atom bonded to four methyl groups.[5] This high degree of symmetry renders all twelve protons and all four carbon atoms magnetically equivalent. Consequently, TMS produces a single, sharp, and intense signal in both ¹H and ¹³C NMR spectra, which is easily identifiable.[2][5]

-

High Shielding and Signal Position: Silicon is less electronegative than carbon, leading to a significant shielding of the protons and carbons in TMS from the external magnetic field.[6][7] This high degree of shielding causes the TMS signal to appear at a high-field position, which is defined as 0 parts per million (ppm) on the chemical shift (δ) scale.[5][6][8] The signals for most organic compounds appear downfield (at higher ppm values), thus avoiding overlap between the reference and sample signals.[5][9]

-

Volatility: TMS has a low boiling point (26-28 °C), making it highly volatile.[2][5] This property is advantageous as it allows for the easy removal of the standard from the sample after analysis, facilitating sample recovery.[5][9]

-

Solubility: TMS is soluble in most organic solvents, allowing it to be used as an internal standard where it is intimately mixed with the sample.[1][9]

Quantitative Data

Physical Properties of this compound

A summary of the key physical properties of TMS is provided in the table below.

| Property | Value |

| Chemical Formula | C₄H₁₂Si |

| Molar Mass | 88.225 g·mol⁻¹[5] |

| Appearance | Colorless liquid[5] |

| Density | 0.648 g cm⁻³[5] |

| Melting Point | -99 to -102 °C[5] |

| Boiling Point | 26 to 28 °C[5] |

| ¹H NMR Chemical Shift | δ 0.00 ppm (by definition)[5][8] |

| ¹³C NMR Chemical Shift | δ 0.00 ppm (by definition)[5] |

| Molecular Shape | Tetrahedral[5] |

Secondary Referencing: Residual Solvent Peaks

While TMS is the primary standard, it is often more convenient to use the residual, incompletely deuterated solvent signal as a secondary internal reference. However, it is important to note that the chemical shifts of these residual peaks can be influenced by temperature and the nature of the solute.[2] The table below provides the accepted ¹H and ¹³C chemical shifts of common deuterated solvents referenced to TMS at 0 ppm.

| Deuterated Solvent | Formula | ¹H Residual Peak (ppm) | ¹³C Signal (ppm) |

| Acetone-d₆ | (CD₃)₂CO | 2.05[10] | 29.9, 206.7 |

| Acetonitrile-d₃ | CD₃CN | 1.94[10] | 1.39, 118.7 |

| Benzene-d₆ | C₆D₆ | 7.16[10] | 128.4 |

| Chloroform-d | CDCl₃ | 7.26[10] | 77.2 |

| Deuterium Oxide | D₂O | 4.79[10] | - |

| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 2.50[10] | 39.5 |

| Methanol-d₄ | CD₃OD | 3.31, 4.87 (OH)[10] | 49.0 |

Note: The chemical shift of water (H₂O/HDO) can vary significantly with temperature and sample composition.

Experimental Protocols

The proper preparation of an NMR sample is critical for obtaining a high-quality spectrum. The following are detailed methodologies for the preparation of liquid and solid samples using TMS as an internal standard.

General Considerations

-

NMR Tubes: Use clean, dry, and high-quality 5 mm NMR tubes to avoid signal broadening and other artifacts.[3]

-

Deuterated Solvents: Samples must be dissolved in a deuterated solvent. The deuterium signal is used by the spectrometer for field-frequency locking.[7]

-

Sample Concentration: For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[5][11] For ¹³C NMR, a higher concentration of 20-100 mg is often required due to the lower natural abundance of the ¹³C isotope.[5][11]

-

TMS Concentration: A single drop of TMS is generally too concentrated for a standard NMR sample and can lead to a distorted baseline and exceed the dynamic range of the receiver.[6][12] It is best to use a commercially available deuterated solvent containing a low concentration of TMS (e.g., 0.05% v/v) or to prepare a dilute solution of TMS in the deuterated solvent beforehand.

Protocol for Preparing a Solid Sample

-

Weigh the Sample: Accurately weigh 5-25 mg of the solid sample for ¹H NMR (or 20-100 mg for ¹³C NMR) into a clean, dry vial.[1][11]

-

Add the Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (preferably containing 0.03-0.05% TMS) to the vial.[11]

-

Dissolve the Sample: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for acquiring a high-resolution spectrum.[11]

-

Filter and Transfer: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[3][8]

-

Cap and Label: Cap the NMR tube securely and label it clearly.[5]

-

Wipe the Tube: Before inserting the tube into the spectrometer, wipe the outside with a lint-free tissue to remove any dust or fingerprints.[1]

Protocol for Preparing a Liquid Sample

-

Transfer the Sample: Using a clean pipette, transfer approximately 10-30 µL of the liquid sample into a clean, dry NMR tube.

-

Add the Solvent: Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS to the NMR tube.

-

Mix the Sample: Cap the NMR tube and invert it several times to ensure the sample and solvent are thoroughly mixed.

-

Label and Wipe: Label the tube clearly and wipe the exterior before placing it in the spectrometer.

Limitations and Alternatives

Despite its widespread use, TMS has a significant limitation: it is insoluble in water.[1][9] For NMR studies in aqueous solutions (D₂O), alternative water-soluble reference standards are necessary. The most common alternatives are:

-

DSS (2,2-dimethyl-2-silapentane-5-sulfonate, sodium salt): DSS is a popular choice for aqueous samples. Its primary reference signal (from the (CH₃)₃Si- group) is set to 0 ppm. However, DSS also produces minor signals at other chemical shifts which can sometimes interfere with sample peaks.[1]

-

TSP (sodium 3-(trimethylsilyl)propionate-d₄): TSP is another water-soluble standard. Its reference signal is also set to 0 ppm. However, the chemical shift of TSP can be pH-dependent.[1]

Conclusion

This compound remains the gold standard for chemical shift referencing in ¹H and ¹³C NMR spectroscopy for samples in organic solvents. Its unique combination of chemical inertness, magnetic equivalence, high shielding, volatility, and solubility provides a sharp, reproducible signal at 0 ppm with minimal interference. While the use of residual solvent peaks as secondary references is common and convenient, a fundamental understanding of TMS and its properties is essential for all researchers, scientists, and drug development professionals who rely on NMR spectroscopy for accurate structural elucidation. The careful application of the experimental protocols outlined in this guide will contribute to the acquisition of high-quality, reproducible NMR data.

References

- 1. theory.labster.com [theory.labster.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. researchgate.net [researchgate.net]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

Solubility of Tetramethylsilane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylsilane (TMS), an organosilicon compound with the formula Si(CH₃)₄, is a volatile, colorless liquid widely recognized for its utility as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond this primary application, its solubility characteristics in organic solvents are of significant interest in various chemical processes, including its use as a specialized solvent and in certain reaction media. This technical guide provides a comprehensive overview of the solubility of TMS in a range of common organic solvents, presenting available quantitative data and outlining the experimental methodologies for such determinations.

General Solubility Characteristics

This compound is a nonpolar molecule, a characteristic that dictates its solubility behavior. It is readily miscible with most common organic solvents but is practically insoluble in water.[1][2][3][4] Its solubility is particularly high in nonpolar and weakly polar solvents such as benzene and diethyl ether.[1] It is also very soluble in ethanol.[2][5]

Quantitative Solubility Data

Despite its widespread use, detailed quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively tabulated in publicly available literature. The majority of sources describe its solubility in qualitative terms such as "soluble" or "miscible." However, for a volatile compound like TMS, its solubility can be effectively understood through the lens of vapor-liquid equilibrium (VLE) data. At a given temperature and pressure, the composition of the liquid and vapor phases of a TMS-solvent mixture at equilibrium provides a quantitative measure of their mutual solubility.

Due to the limited availability of direct solubility measurements in formats like mole fraction or mass fraction at various temperatures, this guide will focus on the principles of its solubility and the methods for its determination. The following table summarizes the qualitative solubility of TMS in several common organic solvents.

| Organic Solvent | Qualitative Solubility |

| Benzene | Highly soluble[1] |

| Diethyl Ether | Very soluble[2][5] |

| Ethanol | Very soluble[2][5] |

| Chloroform | Soluble |

| Acetone | Soluble[6] |

Note: The term "soluble" or "miscible" in this context generally implies that TMS can be mixed with the solvent in all proportions to form a single homogeneous phase.

Experimental Protocols for Determining Solubility

The determination of the solubility of a volatile liquid like this compound in an organic solvent can be approached through various experimental techniques. The most relevant method is the determination of vapor-liquid equilibrium (VLE).

Vapor-Liquid Equilibrium (VLE) Determination

VLE data provides a detailed picture of the solubility and volatility of the components in a binary or multicomponent system. A common experimental setup for determining VLE is a recirculation still.

Objective: To determine the equilibrium compositions of the liquid and vapor phases of a this compound-organic solvent mixture at a constant temperature or pressure.

Apparatus:

-

Recirculation Still: A glass apparatus designed to allow for the continuous boiling of a liquid mixture, separation of the vapor and liquid phases at equilibrium, and sampling of both phases.

-

Heating Mantle: To provide controlled heating to the boiling flask.

-

Condenser: To cool and liquefy the vapor phase for collection.

-

Temperature and Pressure Sensors: To accurately measure the equilibrium conditions.

-

Sampling Ports: For withdrawing liquid and condensed vapor samples.

-

Analytical Instrument: Gas chromatograph (GC) or refractometer to determine the composition of the samples.

Methodology:

-

Preparation: A mixture of this compound and the chosen organic solvent of a known initial composition is prepared and charged into the boiling flask of the recirculation still.

-

Equilibration: The mixture is heated to its boiling point. The vapor generated rises, comes into contact with the cooler condenser surface, and condenses. The condensed liquid and the boiling liquid are continuously recirculated to ensure that a state of equilibrium is reached between the liquid and vapor phases. This is typically indicated by stable temperature and pressure readings.

-

Sampling: Once equilibrium is established, small samples of the boiling liquid and the condensed vapor are carefully withdrawn through the sampling ports.

-

Compositional Analysis: The mole fraction or mass fraction of this compound and the solvent in each sample is determined using a calibrated analytical technique, most commonly gas chromatography.

-

Data Collection: This process is repeated for a range of initial mixture compositions to generate a complete VLE diagram (T-x-y or P-x-y) for the binary system at a constant pressure or temperature, respectively.

The following diagram illustrates a generalized workflow for the experimental determination of VLE data.

Logical Relationship of Solubility Determination

The solubility of a volatile compound like TMS is fundamentally linked to its vapor pressure and the intermolecular forces between TMS and the solvent molecules. The experimental determination of this solubility, therefore, involves a logical progression from preparing the system to analyzing the equilibrium state.

Conclusion

This compound exhibits broad solubility in organic solvents, a characteristic stemming from its nonpolar nature. While extensive quantitative data across a wide range of solvents and conditions remains to be systematically compiled in readily accessible formats, the principles of its solubility are well-understood. The experimental determination of vapor-liquid equilibria provides the most comprehensive method for quantifying the solubility of this volatile compound. The protocols and logical workflows outlined in this guide offer a foundational understanding for researchers and professionals seeking to work with and characterize this compound in organic solvent systems. Further research to populate a comprehensive database of TMS solubility in various organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C4H12Si | CID 6396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. CAS 75-76-3: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 75-76-3 - BuyersGuideChem [buyersguidechem.com]

- 6. emsdiasum.com [emsdiasum.com]

Tetramethylsilane (4MS) for CVD Applications: A Technical Guide to Vapor Pressure and Volatility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylsilane (Si(CH₃)₄), often abbreviated as 4MS or TMS, is a versatile organosilicon precursor widely utilized in Chemical Vapor Deposition (CVD) processes. Its high volatility, thermal stability, and ability to serve as a source for both silicon and carbon make it a critical component in the fabrication of various thin films, including silicon carbide (SiC) and low-dielectric-constant (low-k) materials essential for the semiconductor industry.[1][2] This technical guide provides an in-depth analysis of the vapor pressure and volatility of this compound, crucial parameters that govern its delivery, reaction kinetics, and the quality of the deposited films in a CVD system.

Core Concepts: Vapor Pressure and Volatility in CVD

In Chemical Vapor Deposition, a volatile precursor is transported in the gas phase to a heated substrate where it reacts or decomposes to form a solid thin film.[3][4] The vapor pressure of a precursor is a fundamental physical property that dictates its concentration in the gas phase at a given temperature. Higher vapor pressure translates to a higher concentration of the precursor in the reactor, which directly influences the deposition rate.

Volatility, a qualitative measure of a substance's tendency to vaporize, is directly related to its vapor pressure. For consistent and reproducible CVD processes, precise control over the precursor's volatility is paramount. Insufficient volatility can lead to low deposition rates and process inefficiencies, while excessive volatility can result in gas-phase reactions and particle formation, compromising film quality.

Physicochemical Properties of this compound